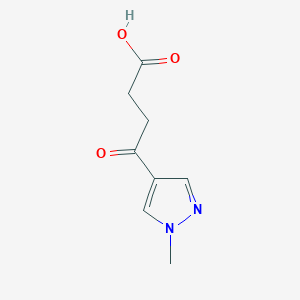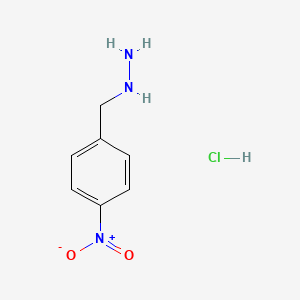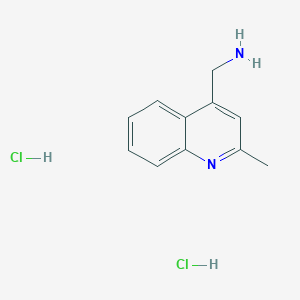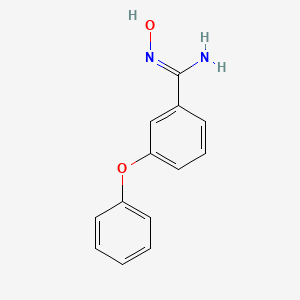
2-(2,2,2-三氟乙基)-1H-苯并咪唑
描述
2-(2,2,2-Trifluoroethyl)-1H-benzimidazole is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of the trifluoroethyl group imparts unique chemical properties to the benzimidazole core, making it a valuable compound in medicinal chemistry, materials science, and other domains.
科学研究应用
2-(2,2,2-Trifluoroethyl)-1H-benzimidazole has a wide range of applications in scientific research:
作用机制
Target of Action
Similar compounds such as lotilaner, an antiparasitic agent, have been found to target the gamma-aminobutyric acid (gaba)-gated chloride channel (gabacl) selective for mites .
Mode of Action
Inhibition of GABACl causes a paralytic action in the target organism, leading to death .
Biochemical Pathways
Based on the mode of action, it can be inferred that it might affect the gabaergic signaling pathway, leading to paralysis and death of the target organism .
Pharmacokinetics
Similar compounds like isoflurane undergo minimal biotransformation in humans .
Result of Action
Based on the mode of action, it can be inferred that it might cause paralysis and death of the target organism by inhibiting the gabacl .
Action Environment
It is known that the metabolism and toxicity of similar compounds like fluroxene are modified by drugs metabolized by or affecting the activity of the microsomal cytochrome p-450-system or enzymes involved in ethanol metabolism . This suggests that environmental and genetic factors may influence the action of 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole.
生化分析
Biochemical Properties
2-(2,2,2-Trifluoroethyl)-1H-benzimidazole plays a significant role in biochemical reactions, particularly due to the presence of the trifluoromethyl group, which imparts unique electronic properties to the molecule. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with alcohol dehydrogenase, inhibiting its activity . Additionally, 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole forms complexes with Lewis bases through hydrogen bonding, which can influence its biochemical interactions .
Cellular Effects
The effects of 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to impact the solvation structures and interfacial chemistries in lithium metal batteries, which can be extrapolated to its potential effects on cellular membranes and signaling pathways . Furthermore, its interaction with enzymes like alcohol dehydrogenase can lead to alterations in metabolic processes within the cell .
Molecular Mechanism
At the molecular level, 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole exerts its effects through various mechanisms. It competitively inhibits enzymes such as alcohol dehydrogenase, thereby affecting the metabolic pathways involving these enzymes . The compound also forms hydrogen-bonded complexes with Lewis bases, which can influence its binding interactions with other biomolecules . These interactions can lead to changes in gene expression and enzyme activity, further elucidating its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products can also have significant biochemical effects . Long-term exposure to 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole in in vitro and in vivo studies has demonstrated its potential to alter cellular processes over time .
Dosage Effects in Animal Models
The effects of 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including damage to organs and tissues . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired biochemical effects without causing toxicity .
Metabolic Pathways
2-(2,2,2-Trifluoroethyl)-1H-benzimidazole is involved in various metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase, influencing the metabolic flux and levels of metabolites . The compound’s trifluoromethyl group plays a crucial role in its metabolic interactions, affecting the overall metabolic pathways it participates in . These interactions can lead to changes in the levels of specific metabolites, further elucidating its role in cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s unique structural properties allow it to be transported across cellular membranes and distributed within various cellular compartments . Its interaction with binding proteins can also affect its localization and accumulation within specific tissues .
Subcellular Localization
The subcellular localization of 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localizations can influence its biochemical interactions and overall activity, further elucidating its role in cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole typically involves the reaction of o-phenylenediamine with 2,2,2-trifluoroethyl bromide under basic conditions. This reaction proceeds through nucleophilic substitution, where the amine group of o-phenylenediamine attacks the electrophilic carbon of the trifluoroethyl bromide, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process .
化学反应分析
Types of Reactions: 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced benzimidazole derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups replacing the trifluoroethyl group .
相似化合物的比较
2,2,2-Trifluoroethanol: A related compound with a trifluoroethyl group, used as a solvent and in protein folding studies.
Trifluoromethylated Indoles: Compounds with similar trifluoroethyl groups, used in medicinal chemistry for their unique properties.
Uniqueness: 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole stands out due to its benzimidazole core, which provides a versatile scaffold for further functionalization. The trifluoroethyl group enhances its chemical stability and biological activity, making it a valuable compound in various research fields .
属性
IUPAC Name |
2-(2,2,2-trifluoroethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2/c10-9(11,12)5-8-13-6-3-1-2-4-7(6)14-8/h1-4H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDKXVCDKRDTBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655465 | |
| Record name | 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105942-28-7 | |
| Record name | 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide dihydrochloride](/img/structure/B1417207.png)

![methyl 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylate hydrochloride](/img/structure/B1417210.png)
![N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]hydroxylamine](/img/structure/B1417211.png)

![Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride](/img/structure/B1417216.png)
amine](/img/structure/B1417218.png)




